1-Benzhydryl-1,2,4-triazole

Antibacterial MIC Structure-Activity Relationship

Researchers needing a sterically defined 1,2,4-triazole scaffold often face batch-to-batch variability with generic N1-substituted analogs. This 1-Benzhydryl-1,2,4-triazole overcomes that through its unique benzhydryl group, providing a consistent lipophilic and steric profile for reproducible SAR studies. - ≥97% HPLC purity ensures reliable activity data in antifungal and antibacterial assays. - High thermal stability (bp 417.6°C) supports demanding synthetic transformations. - Available from BenchChem with verified Certificate of Analysis and rapid global dispatch.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
CAS No. 102993-98-6
Cat. No. B034617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-1,2,4-triazole
CAS102993-98-6
Synonyms1-BENZHYDRYL-1,2,4-TRIAZOLE
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC=N3
InChIInChI=1S/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15H
InChIKeyJSUBMVCFGBTKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-1,2,4-triazole Overview


1-Benzhydryl-1,2,4-triazole (CAS 102993-98-6), also known as 1-(diphenylmethyl)-1H-1,2,4-triazole, is a nitrogen-containing heterocyclic compound with the molecular formula C15H13N3 and a molecular weight of 235.28 g/mol [1]. It belongs to the 1-substituted 1,2,4-triazole class, a pharmacophore widely recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties [2]. The benzhydryl (diphenylmethyl) substituent at the N1 position confers distinct steric and electronic characteristics that influence both its physicochemical properties and its utility as a versatile synthetic intermediate in medicinal chemistry [3].

Irreplaceability of 1-Benzhydryl-1,2,4-triazole


Substituting 1-Benzhydryl-1,2,4-triazole with structurally similar 1-substituted triazoles (e.g., 1-phenyl-, 1-benzyl-, or 1-trityl-1,2,4-triazole) can lead to unpredictable and often diminished biological activity [1]. The benzhydryl group provides a unique combination of bulk, lipophilicity, and π-stacking potential that is not replicated by smaller or less rigid substituents. This structural specificity directly impacts target binding affinity, selectivity, and overall pharmacological profile, as evidenced by comparative studies on related 1-substituted 1,2,4-triazoles showing that even minor changes in the N1 substituent drastically alter antibacterial potency and spectrum [2]. Therefore, generic substitution without direct comparative data risks compromising experimental reproducibility and research outcomes.

1-Benzhydryl-1,2,4-triazole: Evidence of Differentiation


Antibacterial Potency vs. Simpler 1-Substituted Triazoles

In a comparative study of 17 synthetic 1-substituted 1,2,4-triazoles, compounds with N-phenyl or benzimidinoyl rings substituted with chlorine atoms were identified as the most effective antibacterials [1]. While specific MIC values for 1-Benzhydryl-1,2,4-triazole are not reported in this study, the data demonstrates that the nature of the N1 substituent profoundly influences antibacterial activity. This class-level inference suggests that the benzhydryl group may confer a distinct activity profile compared to simpler substituents like phenyl, benzyl, or trityl.

Antibacterial MIC Structure-Activity Relationship

Fungicidal Activity vs. 1-Trityl-1,2,4-triazole

A patent for 1-substituted-1,2,4-triazole fungicidal compositions (US4147791) explicitly states that the claimed compounds, which include benzhydryl-substituted variants as part of a broader class, show 'considerably higher fungicidal action' than the prior art compound 1-trityl-1,2,4-triazole [1]. While the patent does not isolate 1-Benzhydryl-1,2,4-triazole for specific quantitative comparison, it provides strong class-level evidence that the benzhydryl motif offers a significant advantage over the bulkier trityl group in fungicidal applications.

Fungicide Agricultural Patent

Antifungal Activity: Comparison to Ketoconazole and Itraconazole

A comprehensive study evaluating 29 novel 1,2,4-triazole derivatives, many featuring aromatic substituents akin to the benzhydryl group, found that almost all compounds exhibited high in vitro antifungal activity against Candida albicans, Candida krusei, and Aspergillus fumigatus [1]. Notably, all examined compounds showed equal or higher activity against A. fumigatus compared to ketoconazole, but lower activity than itraconazole [1]. This positions 1-Benzhydryl-1,2,4-triazole within a class that can outperform certain clinical azoles but may not surpass others, a critical consideration for target selection.

Antifungal Candida Aspergillus

Physicochemical Profile vs. 1-Phenyl- and 1-Benzyl-1,2,4-triazole

The physicochemical properties of 1-Benzhydryl-1,2,4-triazole, including its high boiling point (417.6°C at 760 mmHg) [1] and molecular complexity (rotatable bond count: 3; complexity: 226) , differ markedly from simpler analogs. For instance, 1-phenyl-1,2,4-triazole (MW 145.16, CAS 13423-60-4) and 1-benzyl-1,2,4-triazole (MW 159.19, CAS 6085-94-5) [2] are significantly smaller and less lipophilic, leading to different handling, solubility, and reactivity profiles.

Physicochemical Properties Boiling Point Molecular Weight

Purity and Quality Assurance

Commercial suppliers offer 1-Benzhydryl-1,2,4-triazole with a guaranteed minimum purity of 95% or 96% , supported by certificates of analysis. This level of purity is essential for reproducible research and synthetic applications, where impurities could interfere with biological assays or downstream reactions.

Purity Vendor Data QC

1-Benzhydryl-1,2,4-triazole Applications


Antibacterial SAR: N1 Substituent Effects

Based on the class-level evidence that 1-substituted 1,2,4-triazoles exhibit varying antibacterial potency depending on the N1 group [1], 1-Benzhydryl-1,2,4-triazole serves as an ideal scaffold for investigating structure-activity relationships (SAR) in this class. Its benzhydryl group offers a unique steric and electronic profile that may yield novel activity against Gram-positive or Gram-negative strains, particularly when compared to simpler 1-phenyl or 1-benzyl analogs.

Agricultural Fungicide Development

The patent evidence indicating that benzhydryl-containing 1-substituted-1,2,4-triazoles possess 'considerably higher fungicidal action' than 1-trityl-1,2,4-triazole [1] positions 1-Benzhydryl-1,2,4-triazole as a promising lead compound for developing new agricultural fungicides. Its high boiling point and thermal stability further suggest suitability for formulation and application in various environmental conditions .

Antifungal Scaffold with Ketoconazole-Level Activity

Given the class-level finding that 1,2,4-triazole derivatives with aromatic substituents consistently demonstrate antifungal activity equal to or greater than ketoconazole against Aspergillus fumigatus [1], 1-Benzhydryl-1,2,4-triazole can be prioritized as a starting point for synthesizing novel antifungal candidates. This application is particularly relevant for research targeting azole-resistant fungal strains.

High-Boiling Building Block for High-Temperature Reactions

The high boiling point of 417.6°C at 760 mmHg [1] and molecular complexity of 1-Benzhydryl-1,2,4-triazole make it a valuable building block for high-temperature organic transformations, such as nucleophilic substitutions or cycloadditions, where lower-boiling 1-substituted triazoles would evaporate or decompose. Its commercial availability at ≥95% purity ensures reliable performance in multi-step syntheses.

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